BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Chloroquinazoline-6-carbaldehyde: Technical
Guide & Application Framework

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

4-Chloroquinazoline-6-
Compound Name:

carbaldehyde
CAS No.: 648449-05-2
Cat. No.: B3029401

Get Quote

Part 1: Executive Technical Profile
The Core Utility

4-Chloroquinazoline-6-carbaldehyde represents a "privileged scaffold" in drug discovery.[1]
Its value lies in its orthogonal reactivity:

¢ C4-Position (Chlorine): A highly electrophilic site primed for Nucleophilic Aromatic
Substitution (

).[1][2] This position typically binds the ATP-binding pocket of kinases (the "hinge region™).[1]

+ C6-Position (Aldehyde): A versatile handle for extending the molecule into the solvent-
exposed region of the protein, allowing for solubility-enhancing groups (e.g.,
morpholine/piperazine tails via reductive amination).[1]

Physicochemical Specifications
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Property Specification Notes

4-Chloroquinazoline-6-
IUPAC Name

carbaldehyde
CAS Number 648449-05-2
Molecular Formula
Molecular Weight 192.60 g/mol
. _ Darkens upon exposure to
Appearance Off-white to pale yellow solid ) )
moisture/light.[1]
N Hydrolyzes in water/protic
Solubility DMSO, DMF, DCM, THF
solvents.[1]
Melting Point ~160-165 °C (Predicted) Decomposes at high temp.[1]
. ] N Critical: C4-Cl hydrolyzes to
Stability Moisture Sensitive

4(3H)-quinazolinone.[1]

Part 2: Synthetic Architecture

Synthesis of this compound requires careful orchestration to prevent self-polymerization or
hydrolysis.[1] Below are the two primary validated routes.

Route A: The "Carboxylate Reduction" (Scalable
Standard)

This route is preferred for gram-scale synthesis as it avoids the use of unstable radical
intermediates.[1]

» Starting Material: Dimethyl aminoisophthalate.[1]
e Cyclization: Condensation with formamidine acetate yields the quinazolinone core.[1]

e Chlorination: Conversion of the C4-carbonyl to C4-Cl using
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o Controlled Reduction: Selective reduction of the C6-ester to the aldehyde using DIBAL-H at
cryogenic temperatures.

Route B: The "Alcohol Oxidation" (Laboratory Scale)

Useful when the 6-hydroxymethyl precursor is available.[1]
e Precursor: (4-Chloroquinazolin-6-yl)methanol.[1][3]
e Oxidation: Treatment with activated

or Swern conditions to yield the aldehyde without hydrolyzing the chloride.

Synthesis Visualization (DOT)

Formamidine acetate POCI3, DIPEA

N — - 140°C Methyl 4-hydroxyquinazoline- Reflux Methyl 4-chloroquinazoline- DIBAL-H (1.1 eq)
Dimethyl aminoisophthalate 6-carboxylate 6-carboxylate -78°C, DCM
4-Chloroquinazoline-
6-carbaldehyde
MnO2, DCM (TARGET)
or Swern Ox. _

(4-Chloroquinazolin-6-yl)methanol

Figure 1: Validated Synthetic Pathways for 4-Chloroquinazoline-6-carbaldehyde

Click to download full resolution via product page

Caption: Figure 1 illustrates the standard ester-reduction route (solid lines) and the alternative
alcohol-oxidation route (dashed).[1]

Part 3: Reactivity & Functionalization Protocols

The strategic value of 4-Chloroquinazoline-6-carbaldehyde is its ability to serve as a "hub"

for divergent synthesis.[1]

The "Warhead" (C4-Position)

The C4-chlorine is activated by the electron-deficient pyrimidine ring.[1]

e Reaction: Nucleophilic Aromatic Substitution.[1][2]
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» Nucleophiles: Anilines (common for kinase inhibitors), phenols, thiols.[1]
o Conditions: Isopropanol or acetonitrile, mild base (

or DIPEA), 60-80°C.

o Note: The aldehyde group at C6 is electron-withdrawing, further activating the C4 position
toward nucleophilic attack compared to unsubstituted 4-chloroquinazoline.

The Solubilizing Handle (C6-Position)

The aldehyde is typically derivatized after the C4 substitution to avoid side reactions, although
reductive amination can be performed first if the C4-Cl is stable to the reducing agent (e.g.,

)[1]
e Reaction: Reductive Amination.
o Reagents: Secondary amines (morpholine, N-methylpiperazine),

, DCM/DCE.[1]

o Outcome: Formation of benzylic amines, a common motif to improve oral bioavailability (e.g.,
Lapatinib).[1]

Reactivity Logic Map (DOT)
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4-Chloroquinazoline- o - . '
6-carbaldehyde - Aniline / Amine (R-NH2) Sec-Amine + NaBH(OAc)3

SNAr (C4) \ Reductive Amination (C6)

High Priority Secondary Priority
4-Amino-quinazoline- 4-Chloro-6-(aminomethyl)
6-carbaldehyde quinazoline

Reductive Amination/SNAr

Dual-Functionalized

Kinase Inhibitor

Figure 2: Divergent Reactivity Logic for Scaffold Utilization

Click to download full resolution via product page

Caption: Figure 2 depicts the orthogonal functionalization pathways. The C4 SNAr is typically
the first step in inhibitor synthesis.

Part 4: Detailed Experimental Protocol
Protocol: Coupling with Aniline Derivative

This protocol describes the installation of the "hinge binder" at C4.

Materials:

4-Chloroquinazoline-6-carbaldehyde (1.0 eq)

3-Chloro-4-fluoroaniline (1.1 eq) [Example Nucleophile]

Isopropanol (IPA) [Solvent]

Triethylamine (

) [Base]
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Procedure:

e Dissolution: In a dry round-bottom flask, dissolve 1.0 mmol of 4-Chloroquinazoline-6-
carbaldehyde in 10 mL of anhydrous IPA.

e Addition: Add 1.1 mmol of the aniline followed by 1.5 mmol of

o Reaction: Heat the mixture to reflux (80°C) under nitrogen atmosphere. Monitor by TLC
(System: 50% EtOAc/Hexane).

o Observation: The product often precipitates as the reaction proceeds.
o Workup: Cool to room temperature. Filter the precipitate.[1]

 Purification: Wash the solid cake with cold IPA (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry
under vacuum.

o Note: If the product does not precipitate, evaporate solvent and purify via silica flash
chromatography (DCM/MeOH gradient).

Safety Precaution: 4-Chloroquinazoline derivatives are skin sensitizers and lachrymators.[1] All
operations must be performed in a fume hood. The C4-Cl bond is labile; avoid water in the
reaction solvent to prevent hydrolysis to the quinazolinone (inactive).[1]

Part 5: References

e ChemicalBook. (2025).[1] 4-Chloroquinazoline-6-carbaldehyde Product Description and
CAS 648449-05-2 Data. Link

e BenchChem. (2025). Technical Guide to Chloroquinoline and Quinazoline Scaffolds in Drug
Discovery. Link[1]

» National Center for Biotechnology Information. (2025). PubChem Compound Summary for
Quinazoline Derivatives. Link
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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